![molecular formula C16H20N2O B14496395 3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]- CAS No. 64498-75-5](/img/structure/B14496395.png)
3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]- is a complex organic compound characterized by its unique structure, which includes a pentenone backbone and an indole derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]- typically involves multi-step organic reactions. One common method includes the condensation of 3-penten-2-one with an indole derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Penten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)
- 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- 3-Penten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-
Uniqueness
3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]- is unique due to its indole derivative structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
This detailed article provides a comprehensive overview of 3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
64498-75-5 |
|---|---|
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]pent-3-en-2-one |
InChI |
InChI=1S/C16H20N2O/c1-9-6-16-14(12(4)13(5)18-16)8-15(9)17-10(2)7-11(3)19/h6-8,17-18H,1-5H3 |
Clave InChI |
FUKGCVWXLZRSIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1NC(=CC(=O)C)C)C(=C(N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




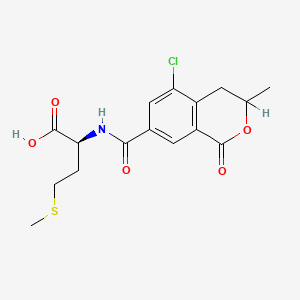
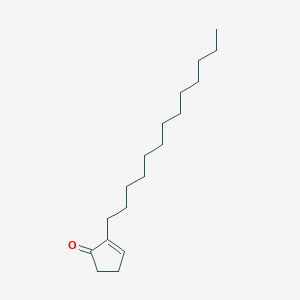
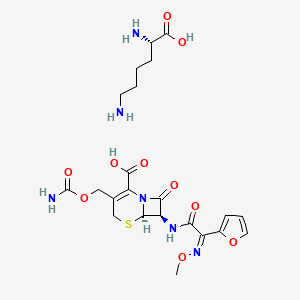
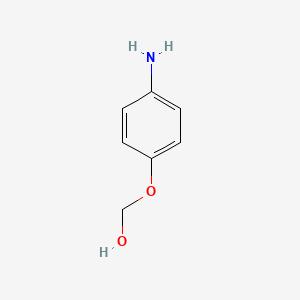
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)

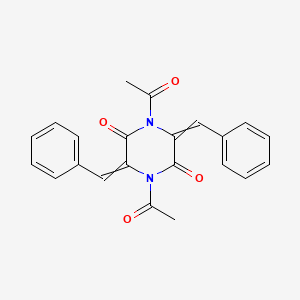
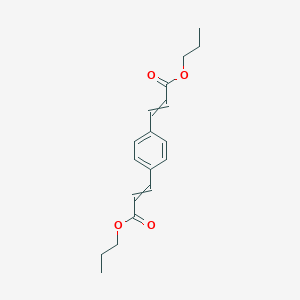
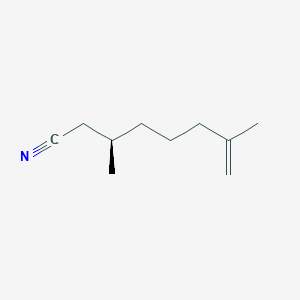

![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)

